molecular formula C9H8F3NO3 B8127144 4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide

4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide

Cat. No.: B8127144
M. Wt: 235.16 g/mol
InChI Key: KGKGMQKLTPUUPA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide is a fluorinated aromatic compound The presence of the trifluoroethoxy group imparts unique chemical properties, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide typically involves the introduction of the trifluoroethoxy group to a hydroxybenzamide precursor. One common method includes the reaction of 4-hydroxybenzamide with 2,2,2-trifluoroethanol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoroethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an amide.

    4-Hydroxy-3-(2,2,2-trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties. The trifluoroethoxy group enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-hydroxy-3-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-3-5(8(13)15)1-2-6(7)14/h1-3,14H,4H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKGMQKLTPUUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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